molecular formula C8H13NOS B13335555 2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine

2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine

Katalognummer: B13335555
Molekulargewicht: 171.26 g/mol
InChI-Schlüssel: VMPMOKYCBAZYRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine is an organic compound with the molecular formula C8H13NOS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a methoxy group and an amine group attached to a thiophene ring, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylthiophene and 2-methoxyethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the 2-methoxyethanol, followed by nucleophilic substitution with 5-methylthiophene.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohol.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: N-substituted amines

Wissenschaftliche Forschungsanwendungen

2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving thiophene derivatives.

    Industry: The compound is used in the production of materials with specific properties, such as conductive polymers and advanced materials for electronic applications.

Wirkmechanismus

The mechanism of action of 2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amine groups play a crucial role in binding to these targets, modulating their activity and leading to specific biological effects. The thiophene ring provides structural stability and contributes to the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine
  • 2-(2-Methoxyethoxy)ethanamine
  • 2-Methoxyethanamine

Comparison

Compared to similar compounds, 2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine is unique due to the presence of the 5-methylthiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized organic molecules with specific biological and chemical properties.

Eigenschaften

Molekularformel

C8H13NOS

Molekulargewicht

171.26 g/mol

IUPAC-Name

2-methoxy-2-(5-methylthiophen-3-yl)ethanamine

InChI

InChI=1S/C8H13NOS/c1-6-3-7(5-11-6)8(4-9)10-2/h3,5,8H,4,9H2,1-2H3

InChI-Schlüssel

VMPMOKYCBAZYRL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CS1)C(CN)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.